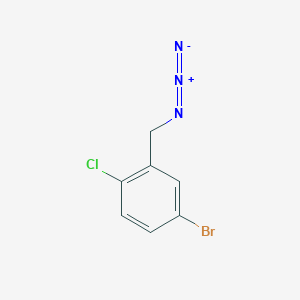
2-(Azidomethyl)-4-bromo-1-chlorobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Azidomethyl)-4-bromo-1-chlorobenzene is an organic compound that features both azido and halogen substituents on a benzene ring. The presence of these functional groups makes it a versatile intermediate in organic synthesis, particularly in the preparation of various heterocyclic compounds and bioactive molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Azidomethyl)-4-bromo-1-chlorobenzene typically involves the following steps:
Bromination and Chlorination: The starting material, benzene, undergoes bromination and chlorination to introduce the bromo and chloro substituents at the desired positions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety .
Analyse Des Réactions Chimiques
Types of Reactions
2-(Azidomethyl)-4-bromo-1-chlorobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, forming triazoles via click chemistry.
Reduction Reactions: The azido group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Cycloaddition Reactions: The azido group can undergo cycloaddition reactions with alkynes to form 1,2,3-triazoles.
Common Reagents and Conditions
Sodium Azide: Used for azidation reactions.
Lithium Aluminum Hydride: Used for reduction of the azido group.
Copper Catalysts: Used in click chemistry for cycloaddition reactions.
Major Products
1,2,3-Triazoles: Formed via cycloaddition reactions.
Applications De Recherche Scientifique
2-(Azidomethyl)-4-bromo-1-chlorobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various heterocyclic compounds.
Biology: Employed in bioorthogonal labeling and functionalization of biomolecules.
Medicine: Investigated for its potential in drug discovery and development.
Industry: Utilized in the production of advanced materials and polymers.
Mécanisme D'action
The mechanism of action of 2-(Azidomethyl)-4-bromo-1-chlorobenzene involves its reactivity towards nucleophiles and electrophiles. The azido group can undergo cycloaddition reactions, forming stable triazole rings. The halogen substituents can participate in substitution reactions, allowing for further functionalization of the molecule .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(Azidomethyl)-4-bromo-1-fluorobenzene: Similar structure but with a fluorine substituent instead of chlorine.
2-(Azidomethyl)-4-chloro-1-bromobenzene: Similar structure but with the positions of bromine and chlorine swapped.
2-(Azidomethyl)-4-iodo-1-chlorobenzene: Similar structure but with an iodine substituent instead of bromine.
Uniqueness
2-(Azidomethyl)-4-bromo-1-chlorobenzene is unique due to the specific combination of azido, bromo, and chloro substituents, which confer distinct reactivity and versatility in synthetic applications .
Propriétés
Formule moléculaire |
C7H5BrClN3 |
|---|---|
Poids moléculaire |
246.49 g/mol |
Nom IUPAC |
2-(azidomethyl)-4-bromo-1-chlorobenzene |
InChI |
InChI=1S/C7H5BrClN3/c8-6-1-2-7(9)5(3-6)4-11-12-10/h1-3H,4H2 |
Clé InChI |
CFMPVYXGKPYCJC-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1Br)CN=[N+]=[N-])Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Tert-butyl 1-(hydroxymethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B13552576.png)
![3-(Bromomethyl)imidazo[1,2-a]pyridine](/img/structure/B13552582.png)
![1',3'-Dihydrospiro[cyclobutane-1,2'-indol]-3'-ol](/img/structure/B13552590.png)
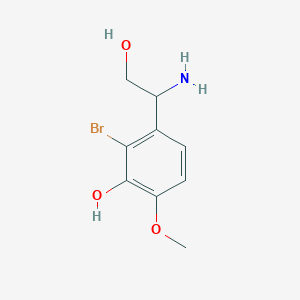
![[2-[4-Chloro-3-(dimethylsulfamoyl)anilino]-2-oxoethyl] 3,6-dichloropyridine-2-carboxylate](/img/structure/B13552597.png)
![hexahydro-2H-furo[2,3-c]pyrrole-2-carboxylicacidhydrochloride,Mixtureofdiastereomers](/img/structure/B13552605.png)
![tert-butyl5-[(fluorosulfonyl)oxy]-2,3-dihydro-1H-isoindole-2-carboxylate](/img/structure/B13552607.png)
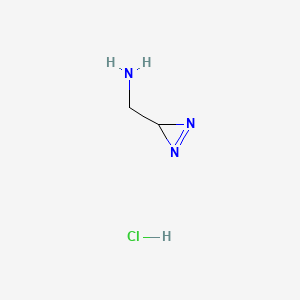
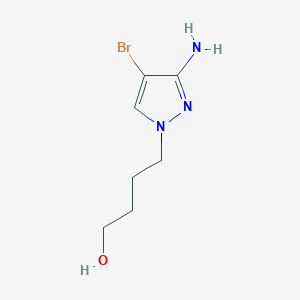
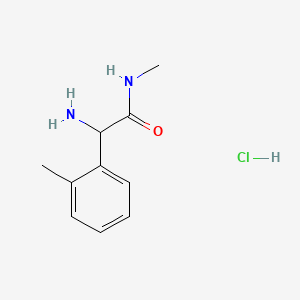
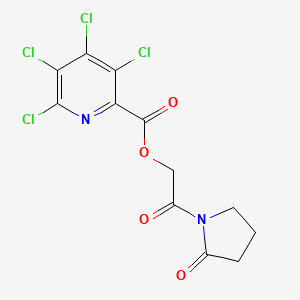
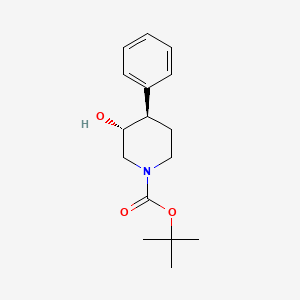

![3-Bromo-2-(oxan-4-yl)imidazo[1,2-a]pyridine](/img/structure/B13552682.png)
